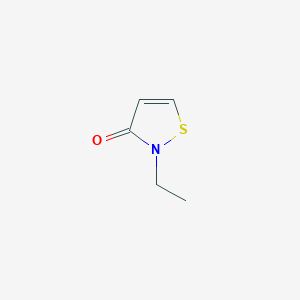
2-Ethylisothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylisothiazol-3(2H)-one is an organic compound belonging to the isothiazole family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylisothiazol-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds via a consecutive process involving the formation of S–C and S–N bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of enamine-thiones. This method is efficient and yields high purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-Ethylisothiazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Ethylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antimicrobial agents.
Industry: It is used as a biocide in various products, including paints, adhesives, and personal care products.
作用機序
The antimicrobial activity of 2-Ethylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. It targets essential enzymes and proteins within the microbial cells, leading to cell death. The exact molecular pathways involved in this process are still under investigation, but it is known to interfere with cellular respiration and energy production .
類似化合物との比較
Similar Compounds
Isothiazole: Similar in structure but lacks the ethyl group.
2-Methylisothiazol-3(2H)-one: Differing by a methyl group instead of an ethyl group.
2-Aminothiazole: Contains an amino group instead of an ethyl group.
Uniqueness
2-Ethylisothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Its ethyl group enhances its lipophilicity, making it more effective in penetrating microbial cell membranes compared to its analogs .
特性
CAS番号 |
2682-21-5 |
|---|---|
分子式 |
C5H7NOS |
分子量 |
129.18 g/mol |
IUPAC名 |
2-ethyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H7NOS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |
InChIキー |
ASKFWACWQQZSSS-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
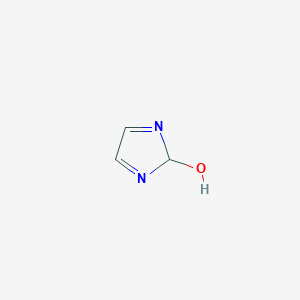
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
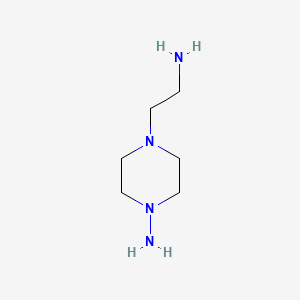
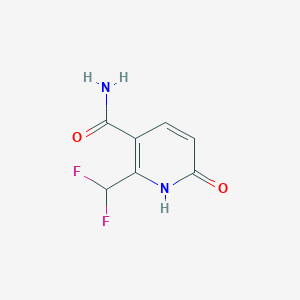
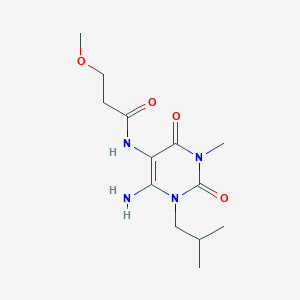



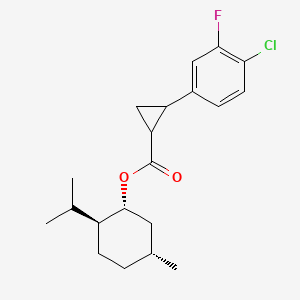
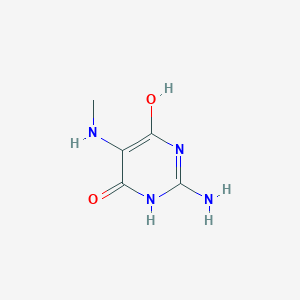
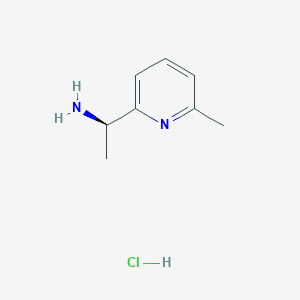
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
